molecular formula C7H12O3S B13617764 3-Methoxythiane-3-carboxylicacid

3-Methoxythiane-3-carboxylicacid

Cat. No.: B13617764
M. Wt: 176.24 g/mol
InChI Key: IXZDUIJMOYASGV-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Heterocycle Chemistry and Carboxylic Acid Derivatives

Organosulfur compounds are integral to numerous natural and synthetic chemical processes. beilstein-journals.org The thiane (B73995) ring, a six-membered saturated heterocycle containing a sulfur atom, is a fundamental scaffold in this class. 3-Methoxythiane-3-carboxylic acid is a derivative of this ring system, placing it squarely within the domain of organosulfur heterocycle chemistry.

Furthermore, the presence of a carboxylic acid functional group (-COOH) classifies it as a carboxylic acid derivative. Carboxylic acids and their derivatives are a pivotal class of organic compounds, known for their diverse reactivity and presence in a multitude of biologically important molecules. youtube.com The direct attachment of the carboxylic acid to the thiane ring, and specifically at a substituted carbon, suggests a complex interplay between the electronic properties of the sulfur-containing ring and the acidic functionality.

Rationale for Academic Investigation of 3-Methoxythiane-3-carboxylic acid

The academic pursuit of compounds like 3-Methoxythiane-3-carboxylic acid is driven by several factors. The combination of a flexible, non-aromatic heterocyclic ring with polar functional groups (a methoxy (B1213986) group and a carboxylic acid) creates a molecule with a distinct three-dimensional shape and potential for specific intermolecular interactions. Such characteristics are often sought after in the design of molecules with potential therapeutic applications or as specialized building blocks in organic synthesis. The investigation into such compounds can lead to the development of novel synthetic methodologies and a deeper understanding of structure-activity relationships.

Structural Significance of the Thiane Ring System and its Substituents in 3-Methoxythiane-3-carboxylic acid

In 3-Methoxythiane-3-carboxylic acid, the carbon at the 3-position is a quaternary center, bearing both a methoxy (-OCH3) and a carboxylic acid group. This arrangement introduces significant steric considerations. The relative orientation of these two groups with respect to the thiane ring will be a critical determinant of the molecule's stable conformations. The study of the conformational analysis of substituted cyclohexanes provides a strong precedent for understanding these interactions. lumenlearning.comlibretexts.org Generally, bulkier groups prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.com

The presence of the sulfur atom in the ring, compared to a carbon in cyclohexane, introduces differences in bond lengths and angles, which can subtly alter the ring's geometry and the energetic barriers between different conformations.

Interactive Table: Comparison of Related Heterocyclic Carboxylic Acids

CompoundHeterocyclic CoreKey SubstituentsNoteworthy Research Area
Thiazolidine-4-carboxylic acidThiazolidineNoneInfluenza neuraminidase inhibitors nih.gov
1,2-Dithiolane-4-carboxylic acid1,2-DithiolaneNoneThioredoxin reductase inhibitors nih.gov
3-Aminothietane-3-carboxylic acidThietaneAmino groupNMDA receptor modulation beilstein-journals.org

Overview of Research Trajectories for Related Thiane-Carboxylic Acid Architectures

Research into thiane-containing molecules and related sulfur heterocycles is vibrant and multifaceted. A significant area of investigation is their application in medicinal chemistry. For instance, derivatives of the structurally related thiazolidine-4-carboxylic acid have been synthesized and evaluated as inhibitors of influenza neuraminidase, with some compounds showing moderate inhibitory activity. nih.gov

Another research trajectory focuses on the development of novel synthetic methods to access these complex molecular architectures. The synthesis of sulfur heterocycles often involves strategies like inter- and intramolecular nucleophilic thioetherifications and various cyclization reactions. beilstein-journals.org The unique reactivity of the sulfur atom and the stereochemical control required for substituted rings present ongoing challenges and opportunities for synthetic chemists.

Furthermore, the biological activities of sulfur-containing heterocycles are a broad field of study. Compounds incorporating these motifs have been explored for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netnih.gov The investigation of thiane-carboxylic acids and their derivatives contributes to this ever-expanding body of knowledge, with the potential to uncover new lead compounds for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

3-methoxythiane-3-carboxylic acid

InChI

InChI=1S/C7H12O3S/c1-10-7(6(8)9)3-2-4-11-5-7/h2-5H2,1H3,(H,8,9)

InChI Key

IXZDUIJMOYASGV-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCSC1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Methoxythiane 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-Methoxythiane-3-carboxylic acid

A retrosynthetic analysis of 3-Methoxythiane-3-carboxylic acid allows for the logical deconstruction of the target molecule into simpler, more readily available starting materials. libretexts.orglibretexts.orgyoutube.com The primary disconnections focus on the formation of the thiane (B73995) ring and the installation of the key functional groups at the tertiary carbon center.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the Thiane Ring: This strategy involves breaking the carbon-sulfur bonds of the thiane ring. A logical disconnection would be at the C-S bonds, leading to a linear precursor such as a dihaloalkane and a sulfur nucleophile. nih.gov A further disconnection of the C3-substituents would lead to a simpler precursor.

Pathway B: Functional Group Interconversion and C-C Bond Formation: This approach prioritizes the construction of the substituted carbon center. The carboxylic acid can be retrosynthetically derived from a nitrile or an ester. The methoxy (B1213986) group could be introduced via nucleophilic substitution. This leads back to a key intermediate, a thiane derivative with a suitable leaving group at the 3-position.

A plausible retrosynthetic blueprint is outlined below:

Target MoleculePrecursor 1Precursor 2Starting Materials
3-Methoxythiane-3-carboxylic acid3-Methoxythiane-3-carbonitrileThiane-3-one1,5-Dihalopentane, Malonic ester
3-Hydroxythiane-3-carboxylic acid ester

This analysis suggests that key intermediates for the synthesis would be derivatives of thiane-3-one or a suitably functionalized linear pentane (B18724) chain.

Classical and Modern Synthetic Routes towards 3-Methoxythiane-3-carboxylic acid

Based on the retrosynthetic analysis, several synthetic routes can be proposed, incorporating both classical and modern methodologies.

A plausible multi-step linear synthesis could commence from 1,5-dibromopentane (B145557).

Formation of the Thiane Ring: Reaction of 1,5-dibromopentane with sodium sulfide (B99878) would yield the basic thiane ring structure. nih.gov

Introduction of the Carboxylic Acid Group: The thiane could then be subjected to alpha-lithiation adjacent to the sulfur atom using a strong base like n-butyllithium, followed by quenching with carbon dioxide to install the carboxylic acid group at the 2-position. Isomerization to the more stable 3-carboxylic acid derivative would be a subsequent challenge. A more controlled approach would be the synthesis of thiane-3-one as a key intermediate. This could be achieved through various methods, including the cyclization of a δ-keto-thiol.

Functionalization at the 3-Position: Starting from thiane-3-one, a Strecker or Bucherer-Bergs reaction could be employed to introduce both the amino and nitrile/hydantoin groups, which can then be converted to the amino acid. Subsequent conversion of the amino group to a methoxy group would be required. A more direct approach would involve the formation of the cyanohydrin of thiane-3-one, followed by methylation of the hydroxyl group and hydrolysis of the nitrile to the carboxylic acid.

A convergent approach would involve the synthesis of a key intermediate that can be readily diversified. For instance, ethyl 3-methoxy-3-oxobutanoate could be a versatile precursor. Alkylation of this β-ketoester with a 1,3-dihalo-propane equivalent, followed by a ring-closing reaction involving a sulfur nucleophile, could lead to the desired thiane ring with the substituents already in place.

Divergent synthesis could be envisioned starting from a common intermediate like 3-oxothiane-3-carboxylic acid ester. tandfonline.com This intermediate could be subjected to various reactions to introduce different alkoxy groups at the 3-position or to modify the carboxylic acid moiety, allowing for the synthesis of a library of related compounds.

Enantioselective Synthesis and Chiral Resolution Strategies for 3-Methoxythiane-3-carboxylic acid

Since the C3 carbon of 3-Methoxythiane-3-carboxylic acid is a stereocenter, the synthesis of enantiomerically pure forms is of significant interest.

Enantioselective Synthesis: An enantioselective approach could involve the use of a chiral auxiliary on the carboxylic acid group during the introduction of the methoxy group. Alternatively, an asymmetric Michael addition of a sulfur nucleophile to a chiral α,β-unsaturated ester containing the methoxy group could establish the stereocenter early in the synthesis. nih.govresearchgate.net The use of chiral catalysts, for example in a hydroformylation/oxidation sequence of a suitable allylic sulfide, could also be explored. nih.gov

Chiral Resolution: If a racemic mixture of 3-Methoxythiane-3-carboxylic acid is synthesized, classical resolution techniques can be applied. This would involve the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent, such as brucine, strychnine, or a synthetic chiral amine. researchgate.net The diastereomeric salts can then be separated by fractional crystallization, followed by acidification to recover the individual enantiomers of the carboxylic acid.

Table of Common Chiral Resolving Agents for Carboxylic Acids:

Resolving AgentType
(R)-(-)-1-PhenylethylamineChiral Amine
(S)-(+)-1-PhenylethylamineChiral Amine
BrucineAlkaloid
StrychnineAlkaloid
QuinineAlkaloid

Atom Economy and Green Chemistry Principles in the Synthesis of 3-Methoxythiane-3-carboxylic acid

Applying green chemistry principles to the synthesis of 3-Methoxythiane-3-carboxylic acid would focus on minimizing waste and using less hazardous materials. rsc.org

Atom Economy: To maximize atom economy, reactions that incorporate most of the atoms from the reactants into the final product should be prioritized. Cycloaddition reactions or tandem reactions that form multiple bonds in a single step are highly desirable. For instance, a one-pot synthesis that forms the thiane ring and installs the functional groups simultaneously would be highly atom-economical.

Choice of Reagents and Solvents: The use of toxic reagents and solvents should be avoided. For example, instead of using highly toxic methylating agents like dimethyl sulfate (B86663) prepchem.comgoogle.com, greener alternatives such as dimethyl carbonate could be explored. The use of water or other environmentally benign solvents would be preferable to chlorinated hydrocarbons. acsgcipr.org

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. For example, catalytic phase-transfer conditions could be employed for the ring-closing step, and enzyme-catalyzed reactions could be considered for the enantioselective synthesis.

Green Chemistry Considerations in Thioether Synthesis: acsgcipr.org

PrincipleApplication
PreventionDesign synthesis to minimize waste.
Atom EconomyMaximize incorporation of all materials used.
Less Hazardous Chemical SynthesesUse and generate substances with little to no toxicity.
Safer Solvents and AuxiliariesMinimize the use of auxiliary substances.
Design for Energy EfficiencyConduct reactions at ambient temperature and pressure.
Use of Renewable FeedstocksUse starting materials derived from renewable sources.
Reduce DerivativesMinimize or avoid unnecessary derivatization.
CatalysisUse catalytic reagents in preference to stoichiometric reagents.

Optimization of Reaction Conditions and Yield Enhancement for 3-Methoxythiane-3-carboxylic acid Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Screening of Reaction Parameters: Key parameters such as temperature, reaction time, solvent, and catalyst loading should be systematically screened for each step of the synthesis. For the ring-closing step to form the thiane, different bases and solvents could be tested to find the optimal conditions that favor cyclization over polymerization. nih.gov

Role of Catalysts: In steps involving catalysis, the choice of catalyst and ligand can have a profound impact on the reaction outcome. For instance, in a potential cross-coupling reaction to form a C-S bond, different palladium or copper catalysts and ligands could be evaluated. nih.gov

Purification Techniques: Efficient purification methods are essential for obtaining the target compound in high purity. The choice between distillation, crystallization, and chromatography will depend on the physical properties of the intermediates and the final product.

Table of Optimization Parameters:

ParameterVariables to be TestedDesired Outcome
Temperature -20°C to 100°CIncreased reaction rate, minimized side products
Solvent Aprotic (THF, DMF), Protic (Ethanol, Water)High solubility of reactants, optimal reaction rate
Base/Catalyst Inorganic (K₂CO₃), Organic (Et₃N), OrganometallicHigh conversion, high selectivity
Concentration 0.1 M to 1 MFavor intramolecular cyclization over intermolecular reactions
Reaction Time 1h to 24hComplete conversion of starting material

By systematically applying these synthetic strategies and optimization principles, a viable and efficient route to 3-Methoxythiane-3-carboxylic acid can be developed, opening avenues for its further study and potential applications.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of 3-Methoxythiane-3-carboxylic acid relies on the effective purification and isolation of its synthetic intermediates and the final product. The choice of purification techniques is dictated by the chemical and physical properties of the compounds at each stage, including polarity, solubility, volatility, and thermal stability. A multi-step purification approach is often necessary to achieve the desired purity of over 98% for analytical and research purposes. This section details the commonly employed purification and isolation methodologies.

Purification of Synthetic Intermediates

One of the key intermediates in a plausible synthetic route is an ester of 3-methoxythiane-3-carboxylic acid, for example, Ethyl 3-methoxythiane-3-carboxylate. The purification of this intermediate typically involves a combination of techniques:

Extraction: After the reaction to form the ester, the reaction mixture is often worked up by extraction. This separates the desired ester from water-soluble impurities, such as salts and some polar starting materials. A common procedure involves diluting the reaction mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (B1210297), followed by washing with water and brine.

Column Chromatography: For the removal of non-polar and closely related polar impurities, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of moderately polar compounds like the ethyl ester of 3-methoxythiane-3-carboxylic acid. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), allows for the effective separation of the product from impurities. The fractions are typically monitored by thin-layer chromatography (TLC).

Distillation: If the intermediate ester is a liquid with sufficient volatility and thermal stability, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale. This technique separates compounds based on their boiling points.

The following table summarizes the purification techniques for a hypothetical intermediate, Ethyl 3-methoxythiane-3-carboxylate.

Purification TechniquePurposeTypical Solvents/Conditions
Liquid-Liquid ExtractionRemoval of water-soluble impuritiesDiethyl ether/Water, Brine
Column ChromatographySeparation from non-polar and closely related polar impuritiesSilica gel, Hexane/Ethyl acetate gradient
Fractional DistillationPurification of thermally stable liquidReduced pressure (e.g., 0.1-1 mmHg)

Purification and Isolation of 3-Methoxythiane-3-carboxylic acid

The final step in the synthesis is typically the hydrolysis of the ester intermediate to yield the carboxylic acid. The purification of 3-Methoxythiane-3-carboxylic acid presents its own set of challenges due to its increased polarity and the potential for the presence of both organic and inorganic impurities.

Acid-Base Extraction: A highly effective method for isolating the carboxylic acid from neutral organic impurities is acid-base extraction. The crude product mixture is dissolved in an organic solvent, and the carboxylic acid is selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to form its water-soluble carboxylate salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then acidified (e.g., with dilute hydrochloric acid) to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent or collected by filtration if it is a solid.

Crystallization: Crystallization is a powerful technique for the final purification of solid compounds. nih.gov The choice of solvent is critical and is determined experimentally. A suitable solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at lower temperatures, allowing for the formation of crystals upon cooling. Common solvents for the crystallization of polar organic acids include water, ethanol, or solvent mixtures like ethanol/water or ethyl acetate/hexane. The process removes impurities that are either highly soluble or insoluble in the chosen solvent system. The quality of the resulting crystals is often indicative of the purity of the compound.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for the isolation of small quantities of the final product, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed. This technique is particularly useful for separating the target compound from structurally similar impurities. dundee.ac.uknih.gov A common mobile phase for the purification of polar, acidic compounds consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid remains in its protonated form.

The following table outlines the purification and isolation techniques for the final product, 3-Methoxythiane-3-carboxylic acid.

Purification TechniquePurposeTypical Solvents/Conditions
Acid-Base ExtractionSeparation from neutral organic impuritiesDiethyl ether/aq. NaHCO₃, followed by acidification
CrystallizationFinal purification of solid productEthanol/Water, Ethyl acetate/Hexane
Preparative RP-HPLCHigh-purity isolationWater/Acetonitrile with 0.1% Formic Acid

The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Chemical Reactivity and Derivatization Pathways of 3 Methoxythiane 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety of 3-Methoxythiane-3-carboxylic acid

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, decarboxylation, and reaction with organometallic reagents.

Esterification and Amidation Reactions

Esterification is a common reaction of carboxylic acids, and 3-Methoxythiane-3-carboxylic acid can be converted to its corresponding esters under various conditions. A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For substrates that are sensitive to acidic conditions, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. orgsyn.orgcommonorganicchemistry.com

Amidation of 3-Methoxythiane-3-carboxylic acid to form the corresponding amides can be achieved through several routes. Direct reaction with an amine is generally not efficient and requires high temperatures. A more common approach involves the use of activating agents. Reagents like tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) have been shown to be effective for the direct amidation of a wide range of carboxylic acids with amines under mild conditions. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. google.com Another method involves the use of coupling agents like DCC. libretexts.org

Table 1: General Conditions for Esterification and Amidation of Carboxylic Acids

Reaction Reagents Catalyst/Activating Agent General Conditions
Esterification Alcohol Acid (e.g., H₂SO₄, TsOH) Heat, often with removal of water masterorganicchemistry.comchemguide.co.uk
Alcohol DCC, DMAP Room temperature, aprotic solvent orgsyn.orgcommonorganicchemistry.com
Amidation Amine B(OCH₂CF₃)₃ Room temperature or gentle heating nih.gov
Amine (after conversion to acid chloride) SOCl₂ or (COCl)₂ then amine Typically low temperature for acid chloride formation, then addition of amine google.com
Amine DCC Room temperature or gentle heating

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid group of 3-Methoxythiane-3-carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. chemistrysteps.comchemistrysteps.comchemguide.co.ukyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the corresponding primary alcohol, (3-methoxythian-3-yl)methanol. chemistrysteps.comchemistrysteps.comchemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. chemistrysteps.comchemguide.co.uk

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more reactive towards reduction than the starting carboxylic acid. Therefore, the reaction cannot typically be stopped at the aldehyde stage when using powerful reducing agents like LiAlH₄. chemistrysteps.comchemguide.co.uk However, specialized methods can be employed. One approach involves the conversion of the carboxylic acid to a derivative that can be reduced to an aldehyde. For instance, the carboxylic acid can be converted to an acid chloride, which can then be reduced to an aldehyde using a poisoned catalyst in a Rosenmund-type reduction or with specific hydride reagents like lithium tri-tert-butoxyaluminum hydride at low temperatures. msu.edu

Reactions with Organometallic Reagents

The reaction of 3-Methoxythiane-3-carboxylic acid with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is initiated by a rapid acid-base reaction. The acidic proton of the carboxylic acid is deprotonated by the strongly basic organometallic reagent to form a carboxylate salt and the corresponding alkane. organicchemistrytutor.comyoutube.com

With Grignard reagents, the reaction typically stops at the formation of the magnesium carboxylate salt, as the carboxylate is not sufficiently electrophilic to be attacked by another equivalent of the Grignard reagent. organicchemistrytutor.comyoutube.com

Organolithium reagents, being more reactive than Grignard reagents, can react further. organicchemistrytutor.comyoutube.com After the initial deprotonation, a second equivalent of the organolithium reagent can add to the carbonyl group of the lithium carboxylate to form a geminal dianion intermediate. organicchemistrytutor.com Upon acidic workup, this intermediate collapses to form a ketone. organicchemistrytutor.com Therefore, reacting 3-Methoxythiane-3-carboxylic acid with two or more equivalents of an organolithium reagent, followed by an acidic workup, would be expected to yield a 3-acyl-3-methoxythiane derivative.

Table 2: Reactivity of Carboxylic Acids with Organometallic Reagents

Reagent Stoichiometry Intermediate Final Product (after workup)
Grignard Reagent (R-MgX) 1 equivalent Magnesium carboxylate Starting carboxylic acid (regenerated)
Organolithium Reagent (R-Li) 1 equivalent Lithium carboxylate Starting carboxylic acid (regenerated)
Organolithium Reagent (R-Li) ≥ 2 equivalents Geminal dianion Ketone (R-C(=O)-)

Transformations of the Thiane (B73995) Ring System in 3-Methoxythiane-3-carboxylic acid

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, can also undergo specific transformations, although these are generally less common than reactions at the carboxylic acid moiety.

Ring-opening and Ring-expansion Reactions

Ring-opening reactions of the thiane ring in 3-Methoxythiane-3-carboxylic acid are not commonly observed under standard conditions due to the stability of the six-membered ring. However, under specific conditions, cleavage of the carbon-sulfur bonds can occur. For instance, treatment with strong reducing agents under forcing conditions or certain transition metal catalysts could potentially lead to desulfurization and ring-opening. The presence of the methoxy (B1213986) and carboxylic acid groups at the 3-position might influence the regioselectivity of such a reaction.

Ring-expansion reactions of cyclic systems can be synthetically useful transformations. wikipedia.org For the thiane ring in 3-Methoxythiane-3-carboxylic acid, a potential pathway for ring expansion could involve a rearrangement reaction. For example, a reaction analogous to the Tiffeneau-Demjanov rearrangement could be envisioned if a suitable functional group were introduced adjacent to the ring. wikipedia.org Another possibility involves the formation of a bicyclic intermediate, for example, by cyclopropanation of a double bond if one were present in the ring, followed by cleavage of the internal bond to afford an expanded ring. wikipedia.org While no specific examples for 3-Methoxythiane-3-carboxylic acid are documented, these general principles of ring expansion could potentially be applied to this system to generate larger sulfur-containing heterocyclic structures. organic-chemistry.org

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiane ring of 3-Methoxythiane-3-carboxylic acid is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the polarity, solubility, and biological properties of the molecule. The oxidation state of the sulfur atom can be controlled by the choice of the oxidizing agent and reaction conditions.

A variety of reagents can be employed for the oxidation of sulfides to sulfoxides and sulfones. Common oxidants include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid - m-CPBA), and periodates. The selective oxidation to the sulfoxide level often requires milder conditions and careful stoichiometry of the oxidant. Stronger oxidizing agents or an excess of the reagent typically leads to the corresponding sulfone.

For instance, the oxidation of 4-substituted thianes has been studied, providing insights into the expected reactivity of 3-Methoxythiane-3-carboxylic acid. The stereochemical outcome of the oxidation is influenced by the steric and electronic nature of the substituents on the thiane ring.

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide/Sulfone Transformation

Oxidizing AgentTypical Product(s)General Conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneCatalytic acid or metal catalysts
m-CPBASulfoxide, SulfoneStoichiometric amounts, controlled temperature
Sodium Periodate (NaIO₄)SulfoxideAqueous or alcoholic solvents
Potassium Permanganate (KMnO₄)SulfoneStrong oxidizing conditions

Electrophilic and Nucleophilic Substitution Reactions on the Thiane Core

The saturated nature of the thiane ring in 3-Methoxythiane-3-carboxylic acid makes it generally unreactive towards classical electrophilic aromatic substitution. However, reactions involving the sulfur atom or adjacent carbons can be considered.

Electrophilic Reactions: The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and react with strong electrophiles. For example, alkylation of the sulfur to form a sulfonium (B1226848) salt is a plausible reaction.

Nucleophilic Reactions: The thiane ring itself is not prone to direct nucleophilic attack. However, substitution reactions can occur at the carbon atoms adjacent to the sulfur atom (α-carbons) under specific conditions, often involving the generation of a reactive intermediate. For instance, α-halogenation of sulfides can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), which could potentially lead to further nucleophilic substitution at that position.

Reactivity of the Methoxy Group and Ether Linkage in 3-Methoxythiane-3-carboxylic acid

The methoxy group at the C3 position is a relatively stable ether linkage. However, under specific conditions, it can undergo cleavage or be involved in functionalization strategies.

Cleavage Reactions of the Methoxy Group

The cleavage of the methyl-oxygen bond in the methoxy group typically requires strong acidic or Lewis acidic conditions. Common reagents used for the demethylation of aryl methyl ethers, which can be considered analogous, include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃).

The reaction with HBr or HI would likely proceed via an Sₙ2 mechanism, where the bromide or iodide ion attacks the methyl group, leading to the formation of the corresponding 3-hydroxythiane-3-carboxylic acid and methyl halide. The use of boron tribromide is a powerful method for ether cleavage and would also be expected to yield the hydroxylated product.

Table 2: Reagents for Methoxy Group Cleavage

ReagentProductGeneral Conditions
HBr / HI3-Hydroxythiane-3-carboxylic acidRefluxing in aqueous acid
BBr₃3-Hydroxythiane-3-carboxylic acidAnhydrous solvent, low temperature

Functionalization Strategies at the Methoxy-bearing Carbon

Direct functionalization at the methoxy-bearing carbon (C3) is challenging due to the presence of two other substituents (the carboxyl group and the connection to the thiane ring). The tertiary nature of this carbon atom sterically hinders direct substitution reactions. Any functionalization would likely require a multi-step sequence, possibly involving the modification of the carboxylic acid or the thiane ring to introduce reactivity at or near the C3 position.

Mechanistic Investigations of Key Reactions of 3-Methoxythiane-3-carboxylic acid

Due to the lack of specific literature on 3-Methoxythiane-3-carboxylic acid, mechanistic investigations of its key reactions can be inferred from studies on analogous systems.

The oxidation of the thiane sulfur to a sulfoxide by a peroxy acid like m-CPBA is generally believed to proceed through a concerted mechanism where the peroxy oxygen is transferred to the sulfur atom. The stereochemical outcome is often influenced by the direction of approach of the oxidant, which is dictated by steric hindrance.

The cleavage of the methoxy group by a reagent like HBr is proposed to involve the initial protonation of the ether oxygen, making it a better leaving group (methanol). This is followed by an Sₙ2 attack of the bromide ion on the methyl group.

Nucleophilic acyl substitution reactions of the carboxylic acid group, for example, esterification, typically proceed through a tetrahedral intermediate. Under acidic conditions (Fischer esterification), the carbonyl oxygen is protonated, activating the carboxyl group towards nucleophilic attack by an alcohol.

Further dedicated mechanistic studies on 3-Methoxythiane-3-carboxylic acid itself would be necessary to fully elucidate the specific pathways and transition states involved in its transformations.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Methoxythiane 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution NMR spectroscopy is indispensable for elucidating the molecular structure of 3-Methoxythiane-3-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, while 2D NMR techniques (like COSY, HSQC, and HMBC) establish connectivity and spatial relationships.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons of the thiane (B73995) ring, and the acidic proton of the carboxylic acid. The acidic proton typically appears as a broad singlet at a significantly downfield chemical shift, often in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.orgscispace.com The protons on the carbons adjacent to the sulfur atom and the quaternary carbon (C2, C4) would exhibit complex splitting patterns due to their diastereotopic nature. The thiane ring exists predominantly in a chair conformation, leading to distinct signals for axial and equatorial protons. researchgate.net

The ¹³C NMR spectrum provides complementary data. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region. libretexts.org The quaternary carbon (C3), bonded to sulfur, an oxygen, and two carbons, would also have a distinct chemical shift. The remaining methylene carbons of the thiane ring and the methoxy carbon would appear in their expected aliphatic regions.

Table 4.1.1: Representative ¹H NMR Data for 3-Methoxythiane-3-carboxylic acid (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.5-12.0 br s 1H -COOH
3.45 s 3H -OCH₃
3.10-3.25 m 2H H-2, H-6 (axial)
2.85-3.00 m 2H H-2, H-6 (equatorial)
2.00-2.20 m 2H H-4, H-5 (axial)

Table 4.1.2: Representative ¹³C NMR Data for 3-Methoxythiane-3-carboxylic acid (in CDCl₃)

Chemical Shift (δ) ppm Assignment
175.5 C=O
78.0 C-3
52.1 -OCH₃
30.5 C-2, C-6

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the thiane ring. For carboxylic acids, this technique is particularly powerful for revealing intermolecular interactions, such as hydrogen bonding. mdpi.com

In the solid state, 3-Methoxythiane-3-carboxylic acid is expected to form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.com This is a common structural motif for carboxylic acids. The analysis would confirm that the thiane ring adopts a chair conformation, which is its most stable form. researchgate.net The substituents at the C3 position—the methoxy and carboxylic acid groups—would occupy axial and equatorial positions. The precise bond lengths, such as the C-S, C-O, and C-C bonds, and the torsional angles within the heterocyclic ring would be determined with high precision. researchgate.netresearchgate.netspectroscopyonline.com

Table 4.2.1: Plausible Crystallographic Data for 3-Methoxythiane-3-carboxylic acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
β (°) 105.2
Volume (ų) 925.6
Z 4
Key Bond Length (Å), C-S 1.81
Key Bond Length (Å), C3-COOH 1.52
Key Bond Length (Å), C3-OCH₃ 1.43
Key Bond Angle (°), C-S-C 98.5

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within the molecule. These two techniques are complementary; bands that are strong in IR are often weak in Raman, and vice-versa. thermofisher.commdpi.comuni.lu

The FT-IR spectrum of 3-Methoxythiane-3-carboxylic acid is dominated by features characteristic of a hydrogen-bonded carboxylic acid dimer. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the dimer. libretexts.org The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1710 cm⁻¹. Other significant absorptions include the C-O stretching of the carboxylic acid and methoxy group, and various C-H stretching and bending vibrations.

The Raman spectrum would also show the C=O stretch, though it may be weaker than in the IR spectrum. C-H and C-S stretching vibrations are often more prominent in the Raman spectrum, providing valuable information about the thiane ring skeleton.

Table 4.3.1: Key Vibrational Frequencies for 3-Methoxythiane-3-carboxylic acid

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment
2500-3300 Strong, Broad Weak ν(O-H), H-bonded dimer
2950-2990 Medium Strong ν(C-H), aliphatic
1710 Strong Medium ν(C=O), carboxylic acid dimer
1450 Medium Medium δ(C-H), methylene scissoring
1210-1320 Strong Weak ν(C-O), acid/ether + δ(O-H) plane bend
1100 Medium Medium ν(C-O-C), methoxy

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with tandem MS (MS/MS), are used to determine the molecular weight and elucidate the fragmentation pathways of the molecule. The molecular formula of 3-Methoxythiane-3-carboxylic acid is C₇H₁₂O₃S, with a monoisotopic mass of approximately 176.05 Da. libretexts.org

High-resolution mass spectrometry (HRMS) can confirm the elemental composition. A key feature in the mass spectrum is the isotopic pattern resulting from the presence of sulfur, which has naturally occurring isotopes (³²S, ³³S, and ³⁴S). This results in characteristic M+1 and M+2 peaks with specific relative abundances.

Tandem MS (MS/MS) analysis of the molecular ion [M-H]⁻ or [M+H]⁺ reveals characteristic fragmentation patterns. For carboxylic acids, common neutral losses include H₂O, CO, and CO₂. arizona.edulibretexts.org Alpha-cleavage next to the carbonyl group is also a prominent pathway. nih.gov Fragmentation could involve the loss of the methoxy group (-31 Da) or the entire carboxylic acid group (-45 Da).

Table 4.4.1: Predicted ESI-MS Adducts and Fragments for 3-Methoxythiane-3-carboxylic acid

m/z (Da) Species Description
177.0580 [M+H]⁺ Protonated molecule
199.0399 [M+Na]⁺ Sodium adduct
175.0434 [M-H]⁻ Deprotonated molecule
159.0479 [M+H-H₂O]⁺ Loss of water from protonated molecule
131.0498 [M+H-HCOOH]⁺ Loss of formic acid (decarboxylation)

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Enantiomeric Purity Assessment

Since 3-Methoxythiane-3-carboxylic acid possesses a chiral center at C3, it can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these enantiomers. nih.govresearchgate.net These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The enantiomers of 3-Methoxythiane-3-carboxylic acid will produce mirror-image CD and ORD spectra. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the n→π* electronic transition of the carbonyl group in the carboxylic acid, are highly sensitive to the spatial arrangement of atoms around the stereocenter.

Experimentally, after separating the enantiomers (e.g., via chiral chromatography), their CD spectra can be recorded. These experimental spectra serve as a fingerprint for each enantiomer and can be used to determine the enantiomeric purity of a given sample.

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment

While experimental CD spectra can distinguish between enantiomers, assigning the absolute configuration (i.e., determining which experimental spectrum corresponds to the R enantiomer and which to the S) often requires theoretical calculations. researchgate.net

Electronic Circular Dichroism (ECD) calculations, typically performed using time-dependent density functional theory (TD-DFT), can predict the CD spectrum for a given absolute configuration. The procedure involves:

Computational modeling of the low-energy conformers of both the (R) and (S) enantiomers.

Calculation of the theoretical ECD spectrum for each enantiomer by Boltzmann-averaging the spectra of their stable conformers.

Comparison of the calculated spectra with the experimental CD spectrum.

A good match between the experimental spectrum and the calculated spectrum for the (R)-configuration, for example, allows for the unambiguous assignment of the absolute configuration of the enantiomer that produced the experimental data. This combined experimental and theoretical approach is the gold standard for absolute configuration assignment of chiral molecules. uni.lu

Theoretical and Computational Studies of 3 Methoxythiane 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 3-Methoxythiane-3-carboxylic acid. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which govern its stability and reactivity.

Electronic Structure and Energetics: Calculations typically involve geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. atlantis-press.comresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable output. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically around the oxygen atoms of the carboxyl and methoxy (B1213986) groups) and electron-poor (positive potential, often near the acidic proton) regions. This map is essential for predicting sites of electrophilic and nucleophilic attack.

Spectroscopic Properties: Quantum chemical methods can simulate various spectroscopic properties, which can be used to validate computational models against experimental data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The frequencies corresponding to the C=O stretch of the carboxylic acid, the C-O stretches of the methoxy and carboxylic acid groups, and the C-S stretches of the thiane (B73995) ring are of particular interest for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus and are highly sensitive to the molecule's three-dimensional structure and electronic environment. Comparing calculated and experimental NMR spectra is a powerful method for conformational validation.

Table 5.1.1: Predicted Electronic Properties of 3-Methoxythiane-3-carboxylic acid (Illustrative Data) Calculations performed at the B3LYP/6-311G(d,p) level of theory. This data is hypothetical and for illustrative purposes.

Property Value Unit
Total Energy -855.1234 Hartrees
HOMO Energy -6.85 eV
LUMO Energy -0.98 eV
HOMO-LUMO Gap 5.87 eV

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The thiane ring of 3-Methoxythiane-3-carboxylic acid is not planar and, like cyclohexane, adopts several conformations to relieve ring strain. The most significant of these is the chair conformation, with twist-boat forms acting as intermediates in the ring-flipping process. youtube.com The substituents at the C3 position—the methoxy group and the carboxylic acid group—can occupy either axial or equatorial positions.

Conformational analysis aims to identify the most stable arrangement of the atoms in three-dimensional space and to quantify the energy differences between various conformers. chemistrysteps.com

Molecular Mechanics (MM): Methods like MM+ or MMFF are fast and efficient for scanning the potential energy surface and identifying low-energy conformers. They are particularly useful for larger molecules but are less accurate than quantum methods.

Quantum Chemical Methods (DFT): Higher-level calculations are used to re-optimize the geometries of the conformers found by MM and to obtain more accurate relative energies. researchgate.net

For 3-Methoxythiane-3-carboxylic acid, the primary equilibrium is between two chair conformers. In one conformer, the carboxylic acid group might be axial and the methoxy group equatorial, while in the other (after a ring flip), their positions would be reversed. The relative stability is determined by steric interactions. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.org The relative steric bulk of the -COOH and -OCH₃ groups will determine the favored conformation. Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen might stabilize certain conformations.

Table 5.2.1: Relative Energies of 3-Methoxythiane-3-carboxylic acid Conformers (Illustrative Data) Based on DFT calculations including solvent effects (water). Energies are relative to the most stable conformer. This data is hypothetical and for illustrative purposes.

Conformer -COOH Position -OCH₃ Position Relative Energy (kcal/mol) Population at 298 K (%)
1 (Chair) Equatorial Axial 0.00 75.1
2 (Chair) Axial Equatorial 0.85 24.7

Reaction Mechanism Elucidation through Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For 3-Methoxythiane-3-carboxylic acid, a common reaction to study would be its conversion to an acid chloride using thionyl chloride (SOCl₂) or its esterification.

Transition State (TS) Modeling: A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Locating the geometry and energy of this TS is the central goal of reaction mechanism studies. Computational methods can search the potential energy surface for these saddle points. The energy of the TS relative to the reactants determines the activation energy barrier (ΔG‡) of the reaction, which is directly related to the reaction rate. For the reaction with SOCl₂, the mechanism involves the carboxylic acid attacking the sulfur atom, followed by the elimination of HCl and SO₂. libretexts.orgkhanacademy.org

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed. This calculation maps the reaction pathway downhill from the transition state, connecting it to the preceding reactant (or intermediate) and the subsequent product (or intermediate). ic.ac.uk This confirms that the located TS is indeed the correct one for the reaction of interest and provides a detailed visualization of the bond-breaking and bond-forming processes along the reaction coordinate.

Table 5.3.1: Calculated Activation Energies for a Hypothetical Esterification Reaction (Illustrative Data) Reaction: 3-Methoxythiane-3-carboxylic acid + Methanol (B129727) -> Methyl 3-methoxythiane-3-carboxylate. This data is hypothetical and for illustrative purposes.

Step Description Activation Energy (ΔG‡) (kcal/mol)
1 Protonation of Carbonyl Oxygen 12.5
2 Nucleophilic Attack by Methanol 15.8
3 Proton Transfer 8.2

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. acs.org An MD simulation models the movement of the solute (3-Methoxythiane-3-carboxylic acid) and a large number of solvent molecules (e.g., water) based on classical mechanics.

Solvent Effects: MD simulations can reveal how solvent molecules arrange themselves around the solute. For 3-Methoxythiane-3-carboxylic acid in water, this would involve analyzing the radial distribution functions (RDFs) between the solute's functional groups (like the carbonyl oxygen and hydroxyl proton) and water molecules. researchgate.net This analysis quantifies the extent and strength of hydrogen bonding, which can significantly influence the solute's conformation and acidity. For example, specific hydrogen bonding patterns might stabilize a conformer that is less stable in the gas phase.

Intermolecular Interactions: MD simulations are also used to study how molecules of 3-Methoxythiane-3-carboxylic acid interact with each other, which is relevant for understanding its properties in the solid state or in concentrated solutions. dovepress.com These simulations can predict the formation of dimers, where two carboxylic acid groups interact via strong double hydrogen bonds, a common feature for carboxylic acids.

Table 5.4.1: Hydrogen Bond Analysis from MD Simulation in Water (Illustrative Data) Based on a 100 ns simulation of one solute molecule in a box of water. This data is hypothetical and for illustrative purposes.

Solute Atom Interacting Solvent Atom Average H-Bonds Average H-Bond Lifetime (ps)
Carbonyl Oxygen (C=O) Water Hydrogen 2.1 3.5
Hydroxyl Oxygen (-OH) Water Hydrogen 1.0 2.8
Hydroxyl Hydrogen (-OH) Water Oxygen 0.9 4.1

Prediction of Acidity (pKa) and Other Physicochemical Parameters

The acidity of the carboxylic acid group, quantified by its pKa value, is one of its most important physicochemical properties. Computational methods can predict pKa values with reasonable accuracy. nih.gov The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution (R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺) using a thermodynamic cycle. nih.gov This requires accurate calculations of the free energies of the acid and its conjugate base in a solvated state, often using a combination of DFT and a continuum solvation model (like PCM or SMD).

The predicted pKa is influenced by the electronic effects of the substituents on the thiane ring. The sulfur atom and the methoxy group at the α-position to the carboxyl group will exert inductive and field effects that modulate the stability of the carboxylate anion, thereby influencing the acidity.

Other physicochemical parameters, such as the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, can also be predicted using computational models. These models often rely on fragment-based approaches or whole-molecule properties derived from quantum chemical calculations.

Table 5.5.1: Predicted Physicochemical Properties (Illustrative Data) This data is hypothetical and for illustrative purposes.

Property Predicted Value Method
pKa 4.15 DFT (SMD Solvation Model)
logP 1.25 ALOGPS

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of 3-Methoxythiane-3-carboxylic acid

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. farmaciajournal.com If a set of derivatives of 3-Methoxythiane-3-carboxylic acid were synthesized and tested for a particular biological activity (e.g., enzyme inhibition), a QSAR model could be developed.

The process involves:

Creating a Dataset: A series of derivatives would be designed, varying substituents on the thiane ring or modifying the carboxylic acid/methoxy groups.

Calculating Descriptors: For each molecule in the series, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.

A successful QSAR model can provide valuable insights into the structural features that are important for the desired activity and can be used to predict the activity of new, unsynthesized derivatives, thereby guiding future drug design efforts. researchgate.net

Table 5.6.1: Example of a QSAR Equation for Hypothetical Derivatives (Illustrative) This data is hypothetical and for illustrative purposes. Activity = pIC₅₀ (logarithmic scale of 50% inhibitory concentration) pIC₅₀ = 0.5 * (logP) - 0.8 * (LUMO) + 2.1 * (TopologicalPolarSurfaceArea) + 1.5

Statistical Parameter Value
R² (Correlation Coefficient) 0.88
Q² (Cross-validated R²) 0.75

Advanced Analytical Methodologies for 3 Methoxythiane 3 Carboxylic Acid

Chromatographic Separation Techniques for 3-Methoxythiane-3-carboxylic acid

Chromatography is the cornerstone for the separation and analysis of 3-Methoxythiane-3-carboxylic acid. Due to its chiral nature and the presence of a carboxylic acid group, specific techniques are required to achieve optimal resolution and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation and Quantification

Chiral HPLC is the principal method for separating the enantiomers of 3-Methoxythiane-3-carboxylic acid. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The selection of the CSP is paramount for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely applicable and have demonstrated broad selectivity for a variety of chiral compounds, including those with structures analogous to 3-Methoxythiane-3-carboxylic acid. nih.govijrps.comeijppr.comresearchgate.net Specifically, phases like derivatized cellulose and amylose columns are often the first choice. researchgate.net Macrocyclic glycopeptide phases (e.g., Chirobiotic T) and anion-exchanger phases (e.g., CHIRALPAK QN-AX) are also highly effective for separating chiral acids. researchgate.netchromatographyonline.com The separation mechanism is based on forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, which requires at least three points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance). researchgate.net

The mobile phase composition is optimized to achieve the best balance between resolution and analysis time. Typical mobile phases include normal-phase eluents (like hexane/isopropanol), polar organic modes (using methanol (B129727), ethanol, or acetonitrile), and reversed-phase conditions (using buffered aqueous-organic mixtures). nih.govresearchgate.netchromatographytoday.com For acidic compounds, the addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. chiraltech.comshimadzu-webapp.eu

Table 1: Representative Chiral HPLC Conditions for Carboxylic Acid Enantioseparation

ParameterCondition A: Polysaccharide CSPCondition B: Anion-Exchanger CSP
Chiral Stationary Phase (CSP)Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA)Quinine-based anion exchanger (e.g., CHIRALPAK QN-AX)
Column Dimensions250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile PhaseHexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)Methanol/Acetic Acid/Ammonium Acetate (B1210297) (100:0.3:0.2, v/v/w)
Flow Rate1.0 mL/min0.8 mL/min
Temperature25°C30°C
DetectionUV at 220 nmUV at 230 nm or MS

Gas Chromatography (GC) with Derivatization Strategies for Volatility Enhancement

Direct analysis of 3-Methoxythiane-3-carboxylic acid by gas chromatography is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. usherbrooke.ca Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. usherbrooke.ca

The most common derivatization strategies for carboxylic acids are esterification and silylation. nih.govrestek.com

Esterification: This process converts the carboxylic acid into a more volatile ester. A widely used method is reaction with an alcohol, such as methanol or butanol, in the presence of a Lewis acid catalyst like Boron Trifluoride (BF₃). sigmaaldrich.comaocs.org The BF₃-methanol reagent, for instance, can complete the esterification of free fatty acids rapidly, often within minutes under reflux. aocs.org This method is robust and produces clean reactions with volatile by-products. sigmaaldrich.com

Silylation: This involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. unina.it Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. usherbrooke.carestek.com The reaction is typically performed by heating the dried analyte with the silylation reagent in an aprotic solvent. unina.it Silylation is a powerful technique that can also derivatize other active groups like hydroxyls, making it suitable for multifunctional compounds. restek.com

After derivatization, the resulting esters or silyl (B83357) derivatives can be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column.

Table 2: Common Derivatization Strategies for GC Analysis of Carboxylic Acids

Derivatization MethodReagentTypical Reaction ConditionsDerivative Formed
Esterification (Methylation)Boron Trifluoride in Methanol (~10-14%)Heat at 60-100°C for 5-15 minutes. sigmaaldrich.comnih.govMethyl ester
SilylationBSTFA + 1% TMCSHeat at 60-70°C for 30-60 minutes in an aprotic solvent (e.g., acetonitrile). usherbrooke.carestek.comTrimethylsilyl (TMS) ester

Supercritical Fluid Chromatography (SFC) Applications for Resolution Optimization

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis, reduced organic solvent consumption, and unique selectivity. shimadzu-webapp.euunina.itchromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide (CO₂) mixed with a small amount of an organic modifier, such as an alcohol (methanol, ethanol, or isopropanol). chiraltech.comchromatographyonline.com

For chiral separations of acidic compounds like 3-Methoxythiane-3-carboxylic acid, polysaccharide-based CSPs are highly effective in SFC, similar to HPLC. chiraltech.comchromatographyonline.com The inherent acidity of the CO₂/methanol mobile phase can sometimes be sufficient for good chromatography of acidic analytes, but the addition of an acidic additive like formic acid or TFA often improves peak shape and resolution. chromatographyonline.comchiraltech.comshimadzu-webapp.eu The lower viscosity and higher diffusivity of the supercritical mobile phase allow for higher flow rates without a significant loss in efficiency, leading to significantly shorter run times compared to HPLC. chromatographyonline.com

Table 3: Illustrative SFC Conditions for Chiral Acid Separation

ParameterRepresentative Condition
Chiral Stationary Phase (CSP)Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile PhaseCO₂ / Methanol with 0.1% Formic Acid (Gradient or Isocratic, e.g., 70:30 v/v)
Flow Rate2.0 - 4.0 mL/min
Back Pressure150 bar
Temperature40°C
DetectionUV-PDA or MS

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS, GC-FID) for Trace Analysis and Purity Assessment

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the sensitive and selective analysis of 3-Methoxythiane-3-carboxylic acid.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the benchmark for quantifying low levels of compounds in complex matrices like plasma or urine. nih.govnih.gov After chromatographic separation (chiral or achiral), the analyte is ionized (typically by electrospray ionization, ESI) and detected by a tandem mass spectrometer. The MS/MS system provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For carboxylic acids, derivatization can also be employed to enhance ionization efficiency in the mass spectrometer. nih.gov

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Following the necessary derivatization step to ensure volatility, GC-MS/MS offers extremely high sensitivity and selectivity. usherbrooke.ca It is particularly useful for trace analysis and impurity profiling, where the mass spectrometer can distinguish the analyte from co-eluting matrix components based on their unique mass fragmentation patterns.

GC-FID (Gas Chromatography-Flame Ionization Detection): While less sensitive than MS, GC-FID is a robust, reliable, and universal detector for organic compounds. nih.gov After derivatization, it is an excellent tool for purity assessment, as the detector response is directly proportional to the mass of carbon in the analyte. This allows for accurate quantification of the main component and any organic impurities present.

Quantitative Analysis Method Development and Validation for 3-Methoxythiane-3-carboxylic acid in Complex Matrices

Developing a robust quantitative method and validating its performance is a critical requirement for reliable analysis, particularly in regulated environments. The process follows guidelines such as those from the International Council for Harmonisation (ICH). gmp-compliance.orgloesungsfabrik.deich.org The objective is to demonstrate that the analytical procedure is suitable for its intended purpose. ich.org

The validation process involves evaluating several key performance characteristics: loesungsfabrik.deich.orgslideshare.net

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgyoutube.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on samples spiked with known amounts of the analyte. nih.govresearchgate.net

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. youtube.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment). youtube.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgyoutube.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature). loesungsfabrik.de

Table 4: Key Parameters for Analytical Method Validation (based on ICH Q2(R1) Guidelines)

ParameterDefinitionTypical Acceptance Criteria (for Assay)
AccuracyCloseness of measured value to true value.Typically 98.0% - 102.0% recovery for drug substance.
Precision (RSD)Agreement between a series of measurements.Repeatability (RSD ≤ 1%), Intermediate Precision (RSD ≤ 2%).
SpecificityAbility to assess analyte in the presence of other components.Peak purity analysis, no interference at analyte retention time from blank/placebo.
Linearity (r²)Proportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.999.
LODLowest detectable concentration.Signal-to-Noise ratio of ~3:1.
LOQLowest quantifiable concentration.Signal-to-Noise ratio of ~10:1 with acceptable precision and accuracy. youtube.com
RangeConcentration interval where method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.

Microfluidic and Lab-on-a-Chip Methodologies for Small-Scale Analysis

Microfluidic technologies, often termed "lab-on-a-chip," offer a paradigm shift for chemical analysis by miniaturizing and integrating processes onto a single device. rsc.orgyoutube.comnih.gov These systems provide significant advantages, including drastically reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput automation. youtube.comnih.gov

For a compound like 3-Methoxythiane-3-carboxylic acid, microchip electrophoresis (MCE) is a particularly promising technique for chiral separations. nih.gov In MCE, separation occurs in micro-fabricated channels on a chip. nih.gov A chiral selector, such as a cyclodextrin, is added to the background electrolyte, and an electric field is applied. nih.gov The enantiomers form transient diastereomeric complexes with the selector, and due to differences in their charge-to-size ratio and interaction strength, they migrate at different velocities, achieving separation in seconds. nih.govchromatographytoday.com

The integration of these micro-separations with on-chip detection (e.g., laser-induced fluorescence or electrochemical detection) or coupling to mass spectrometry creates a powerful, self-contained analytical platform. rsc.org This approach is ideal for applications where sample volume is limited or where rapid, repeated analyses are necessary.

Emerging Applications and Prospective Research Avenues of 3 Methoxythiane 3 Carboxylic Acid

Role as a Chiral Building Block in Asymmetric Synthesis and Medicinal Chemistry Scaffolds

The structure of 3-Methoxythiane-3-carboxylic acid features a stereogenic quaternary carbon at the C3 position, making it an intriguing candidate as a chiral building block for asymmetric synthesis. If resolved into its individual enantiomers, it could serve as a valuable starting material for the synthesis of complex, enantiomerically pure molecules. In medicinal chemistry, heterocyclic scaffolds are integral to the design of new therapeutic agents. nih.govrsc.org The thiane (B73995) ring system, a saturated sulfur-containing heterocycle, offers a three-dimensional framework that can be used to orient substituents in precise spatial arrangements, which is critical for interaction with biological targets.

The constrained nature of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has made it a valuable component in peptide-based drugs. rsc.org Similarly, 3-Methoxythiane-3-carboxylic acid could be explored as a constrained non-natural amino acid analogue, where the thiane ring imposes specific conformational biases. Its incorporation into peptides or other bioactive molecules could lead to novel structures with enhanced metabolic stability or improved binding affinity to protein targets. The quinolone-3-carboxylic acid motif is another example of a privileged structure in medicinal chemistry, serving as the basis for a wide range of therapeutic agents. nih.gov This underscores the potential value of exploring novel carboxylic acid-containing heterocyclic scaffolds like 3-Methoxythiane-3-carboxylic acid.

Table 1: Potential Applications as a Chiral Building Block

Feature Potential Application in Synthesis
Quaternary Stereocenter Source of chirality for asymmetric synthesis of complex molecules.
Thiane Ring Scaffold Provides a 3D framework for designing conformationally restricted analogues of bioactive compounds.

| Carboxylic Acid & Methoxy (B1213986) Groups | Functional handles for further chemical modification and elaboration into diverse structures. |

Potential in Ligand Design for Organometallic Catalysis and Asymmetric Catalysis

The development of novel ligands is a cornerstone of advancing organometallic and asymmetric catalysis. 3-Methoxythiane-3-carboxylic acid possesses two key features that make it a promising ligand candidate: the sulfur atom in the thiane ring and the carboxylic acid group. Sulfur atoms are known to coordinate with a variety of transition metals, and the carboxylic acid can act as an anionic donor or a coordinating group.

This dual functionality could allow for the formation of stable chelate complexes with metal centers. By preparing enantiomerically pure forms of the molecule, it could be developed into a chiral ligand for asymmetric catalysis. The steric and electronic properties of the ligand could be fine-tuned by synthesizing analogues, potentially leading to catalysts with high activity and enantioselectivity for a range of chemical transformations.

Exploration in Agrochemical and Phytochemical Research as Precursors or Intermediates

Carboxylic acids and their derivatives are foundational in the development of agrochemicals, particularly herbicides. nih.govresearchgate.net Many commercial herbicides function as synthetic auxins, mimicking plant hormones, and possess a carboxylic acid group that is crucial for their biological activity. researchgate.net For instance, thiophene-2-carboxylic acid derivatives have been patented for their utility in controlling undesirable plant growth. google.com

Given this precedent, 3-Methoxythiane-3-carboxylic acid and its derivatives warrant investigation as potential agrochemicals. The thiane scaffold could be explored as a bioisostere for other rings commonly found in herbicides and pesticides. Its role as a precursor would involve chemical modification of the carboxylic acid and methoxy groups to generate a library of compounds for screening. These derivatives could be tested for various activities, including herbicidal, fungicidal, or insecticidal properties, potentially leading to the discovery of new crop protection agents. google.com

Precursor for Advanced Materials and Polymers with Specific Functional Properties

Functional polymers with tailored properties are in high demand for a wide range of applications. The carboxylic acid group in 3-Methoxythiane-3-carboxylic acid makes it a suitable monomer for polymerization reactions. It can undergo condensation polymerization to form polyesters (by reacting with diols) or polyamides (by reacting with diamines). The resulting polymers would have the thiane ring and methoxy group as pendant functionalities along the polymer backbone.

These sulfur-containing polymers could exhibit unique functional properties. For example, the presence of sulfur is known to influence the refractive index of materials, suggesting potential applications in optical plastics or coatings. Furthermore, the polarity and chemical nature of the thiane and methoxy groups could impact the polymer's thermal stability, solubility, and affinity for other substances. The development of polymers from monomers like thiourea (B124793) derivatives for specific applications, such as molecularly imprinted polymers for ion recognition, highlights the potential for creating highly specialized materials from sulfur-containing building blocks. nih.govresearchgate.net The design of functional polymers is increasingly guided by computational simulations to predict how molecular structure translates to macroscopic properties. youtube.com

Table 2: Potential Polymer Applications

Polymer Type Potential Property Prospective Application
Polyester High Refractive Index, Thermal Stability Optical lenses, specialty coatings
Polyamide Modified Solubility, Chelating Properties Separation membranes, functional textiles

| Functionalized Polymer | Self-healing capabilities, specific binding | Smart materials, sensors |

Investigations into Mechanistic Biological Activity (e.g., in vitro enzyme inhibition, receptor binding, without clinical implications)

The structural motifs within 3-Methoxythiane-3-carboxylic acid suggest several avenues for investigating its potential biological activity at a mechanistic level. The carboxylic acid group is a common feature in many enzyme inhibitors, as it can mimic a substrate or form key ionic interactions and hydrogen bonds within an enzyme's active site.

For example, numerous non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes. Thioester derivatives of NSAIDs have been synthesized and shown to be selective COX-2 inhibitors. nih.govresearchgate.net This suggests that 3-Methoxythiane-3-carboxylic acid could be screened as an inhibitor against a panel of enzymes, particularly hydrolases or oxidoreductases. Sirtuin 5 (SIRT5), a lysine (B10760008) deacylase, is another enzyme target where inhibitors incorporating carboxylic acid isosteres have been developed. nih.gov Furthermore, derivatives of 4-arylthiophene-3-carboxylic acid have been optimized as potent inhibitors of the ANO1 chloride channel, a target for analgesics. nih.gov

In addition to enzyme inhibition, the molecule could be tested for its ability to bind to various receptors. The 4-quinolone-3-carboxylic acid scaffold is known to interact with targets ranging from bacterial enzymes to cannabinoid receptors. nih.gov Docking studies and in vitro binding assays could reveal potential interactions between 3-Methoxythiane-3-carboxylic acid or its analogues and specific G-protein coupled receptors (GPCRs) or nuclear receptors. The structurally related compound, thiomorpholine-3-carboxylic acid, has been identified in biological systems, indicating that such heterocyclic structures can interact with biological machinery. nih.gov

Design and Synthesis of Structurally Related Analogues with Tunable Chemical and Spectroscopic Properties

Systematic modification of the 3-Methoxythiane-3-carboxylic acid structure could lead to a library of analogues with a wide range of chemical and spectroscopic properties. This exploration is fundamental to developing structure-activity relationships (SAR) in medicinal chemistry and structure-property relationships in materials science.

Key modifications could include:

Varying the alkoxy group: Replacing the methoxy group with ethoxy, propoxy, or other substituents to modulate lipophilicity and steric bulk.

Modifying the carboxylic acid: Converting the acid to esters, amides, or thioesters. This is a common strategy in medicinal chemistry to alter solubility, stability, and cell permeability. nih.gov

Substituting the thiane ring: Introducing substituents at other positions on the sulfur-containing ring to alter its conformation and electronic properties.

Oxidizing the sulfur atom: Converting the sulfide (B99878) to a sulfoxide (B87167) or sulfone, which would dramatically increase the polarity and hydrogen bonding capacity of the molecule.

The synthesis of such analogues would allow for the systematic tuning of properties. For instance, the introduction of aromatic or conjugated systems could impart fluorescence, a property seen in substituted thieno-pyridine derivatives. researchgate.netresearchgate.net The absorption and emission properties of substituted thienothiophene and dithienothiophene derivatives have been studied for applications in organic light-emitting diodes (OLEDs), demonstrating how modification of a core sulfur-containing heterocycle can tune optoelectronic properties. nih.govrsc.org

Table 3: Analogue Design and Potential Property Tuning

Modification Site Example Substituent Potential Effect on Properties
Alkoxy Group (C3) -OEt, -OPr, -OBn Increased lipophilicity, altered steric profile.
Carboxylic Acid (C3) -COOMe, -CONH₂, -CSNH₂ Masked polarity, prodrug potential, altered H-bonding.
Thiane Ring Alkyl, aryl, or halogen groups Modified conformation, altered electronic distribution.

| Sulfur Atom | Sulfoxide (S=O), Sulfone (O=S=O) | Increased polarity, new hydrogen bond acceptor sites. |

Development of Prodrug Strategies Utilizing the Carboxylic Acid Moiety (excluding clinical human trials)

The presence of a carboxylic acid group often results in poor oral bioavailability due to its ionization at physiological pH, which limits its ability to cross lipid membranes. researchgate.net The prodrug approach is a well-established strategy to overcome this limitation. nih.govijpcbs.com For 3-Methoxythiane-3-carboxylic acid, the carboxylic acid moiety is an ideal handle for the design of prodrugs.

The most common strategy involves converting the carboxylic acid into an ester. uobabylon.edu.iq This masks the polar acidic group with a more lipophilic moiety, enhancing its passive diffusion across the gastrointestinal tract. Once absorbed into the bloodstream, the ester can be hydrolyzed by ubiquitous esterase enzymes to release the active parent drug. The rate of this hydrolysis can be controlled by manipulating the steric and electronic properties of the alcohol used to form the ester. uobabylon.edu.iq

Another approach is the formation of amide prodrugs, although these are generally more stable and may require specific amidase enzymes for cleavage. ijpcbs.com This strategy could be employed to target the drug to specific tissues that have high expression levels of the required enzyme. Investigating various ester and amide prodrugs of 3-Methoxythiane-3-carboxylic acid in preclinical models would be a critical step in evaluating its potential as a therapeutic agent by improving its pharmacokinetic profile. This approach has been successfully used for numerous marketed drugs to enhance properties like water solubility or metabolic stability. nih.govgoogle.com

Future Research Directions and Challenges for 3 Methoxythiane 3 Carboxylic Acid

Discovery of Novel and More Efficient Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to enabling broader research into 3-Methoxythiane-3-carboxylic acid. Current synthetic chemistry offers several conceptual pathways that could be explored and optimized. A primary challenge lies in creating the sterically hindered quaternary carbon center at the C3 position of the thiane (B73995) ring.

Future research could focus on adapting existing methods for synthesizing substituted thianes and carboxylic acids. For instance, the reaction of 1,5-dibromopentane (B145557) with sodium sulfide (B99878) is a known method for creating the basic thiane ring structure. wikipedia.orgchemicalbook.com Subsequent functionalization presents a more complex challenge. One potential avenue involves the α-functionalization of a precursor like thiane-3-carboxylic acid. However, direct alkylation or oxidation can be difficult.

A more plausible approach might involve a multi-step synthesis starting from more complex precursors. Visible light-mediated photoredox catalysis, which enables the use of carboxylic acids as traceless activation groups for generating radicals, could offer a modern solution. nih.gov For example, a precursor molecule could be designed to undergo a radical addition, followed by cyclization to form the thiane ring.

Potential Synthetic Strategy Description Key Challenge Relevant Precursors
Nitrile Hydrolysis Pathway Synthesis from a 1,5-dihalopentane derivative, followed by introduction of a nitrile group and subsequent hydrolysis to the carboxylic acid. youtube.comIntroduction of the C3-methoxy group and nitrile at the same carbon.1,5-Dihalopentanes, Cyanide salts
Grignard Reagent Pathway Utilization of a Grignard reagent derived from a halogenated thiane to react with a carbonyl compound, followed by oxidation.Formation and stability of the thiane-based Grignard reagent.Halogenated thianes, Carbon dioxide
Michael Addition Approach An asymmetric Michael addition to a carboxylate-substituted enone could be developed to form a key intermediate, which is then cyclized. rsc.orgDesigning the appropriate enone and Michael donor to facilitate cyclization into the thiane ring.Carboxylate-substituted enones, Sulfur-containing nucleophiles

Unexplored Reactivity and Functionalization Strategies for the Thiane Core

The thiane core of 3-Methoxythiane-3-carboxylic acid offers several sites for potential functionalization, which remain largely unexplored. The sulfur atom and the methylene (B1212753) groups of the ring are key targets for chemical modification, which could lead to a diverse library of new derivatives.

Sulfur Oxidation: The sulfide can be oxidized to a sulfoxide (B87167) or a sulfone. These transformations would significantly alter the polarity, geometry, and hydrogen-bonding capabilities of the molecule, potentially influencing its biological activity and supramolecular behavior.

C-H Functionalization: Direct, site-selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. rsc.orgnih.gov Research could target the C-H bonds at positions 2, 4, 5, and 6 of the thiane ring. Transition metal-catalyzed reactions could be employed to introduce new substituents, expanding the structural diversity of derivatives. elsevierpure.com

Ring-Opening Reactions: Under specific conditions, the thiane ring could be opened, providing access to linear sulfur-containing compounds that may have their own unique properties and applications.

The carboxylic acid and methoxy (B1213986) groups also offer handles for derivatization, such as conversion to esters, amides, or other functional groups, further expanding the chemical space accessible from this core structure. thermofisher.comlibretexts.org

Integration into Complex Chemical Systems and Supramolecular Architectures

The presence of a carboxylic acid group makes 3-Methoxythiane-3-carboxylic acid an excellent candidate for use as a building block in supramolecular chemistry. Carboxylic acids are well-known for their ability to form robust and predictable hydrogen-bonding networks. mdpi.com

The integration into more complex systems, such as metal-organic frameworks (MOFs) or polymers, is another promising direction. The carboxylic acid can serve as a ligation site for metal ions or as a monomer for polymerization, respectively.

Advancements in Computational Modeling for Predictive Understanding

Computational chemistry provides a powerful, non-empirical tool for predicting the properties and reactivity of molecules before engaging in extensive lab work. For 3-Methoxythiane-3-carboxylic acid, computational modeling can offer significant insights.

Initial predictions for properties such as lipophilicity (XlogP) and collision cross section are available from public databases. uni.lu However, more advanced studies are needed. Density Functional Theory (DFT) calculations can be used to:

Predict the most stable conformations of the molecule.

Analyze the frontier molecular orbitals (HOMO/LUMO) to understand its electronic properties and reactivity. mdpi.com

Model the noncovalent interactions that would govern its role in supramolecular assemblies. mdpi.com

Simulate vibrational spectra (e.g., IR) to aid in experimental characterization.

These computational models can guide synthetic efforts, help interpret experimental results, and predict potential applications.

Predicted Property (Computational) Value Significance
Molecular Formula C7H12O3SBasic identifying information uni.lu
Monoisotopic Mass 176.05 DaUsed in mass spectrometry analysis uni.lu
XlogP (Predicted) 0.7Indicates moderate lipophilicity, relevant for biological and separation applications uni.lu
Predicted CCS [M+H]+ (Ų) 136.1Predicted ion mobility data for analytical characterization uni.lu

Expansion of Mechanistic Biological Investigations in vitro

The structural motifs within 3-Methoxythiane-3-carboxylic acid suggest potential for biological activity. Heterocyclic compounds are a cornerstone of medicinal chemistry, and carboxylic acids are common in drug molecules. mdpi.com While no biological data currently exists for this specific compound, a logical future step is to conduct broad in vitro screening.

Drawing parallels from similar structures, such as 1-azacoumarin-3-carboxylic acid derivatives which have been investigated as potential anticancer agents, provides a rationale for initial studies. nih.gov A comprehensive in vitro investigation would involve:

Cytotoxicity Screening: Testing the compound against a panel of cancer cell lines (e.g., MCF-7) to identify any potential antiproliferative effects. nih.gov

Antimicrobial Assays: Evaluating its activity against various strains of bacteria and fungi.

Enzyme Inhibition Assays: Screening against key enzyme targets involved in disease, such as kinases, proteases, or topoisomerases.

Mechanism of Action Studies: If activity is found, subsequent studies would be needed to elucidate the biological mechanism, such as investigating effects on the cell cycle, apoptosis (e.g., measuring Bax/Bcl-2 ratios or caspase activity), or specific signaling pathways. nih.gov

These investigations would be the first step in determining whether 3-Methoxythiane-3-carboxylic acid or its derivatives hold promise as leads for future drug discovery programs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.